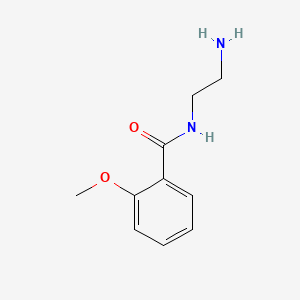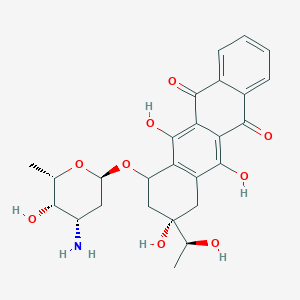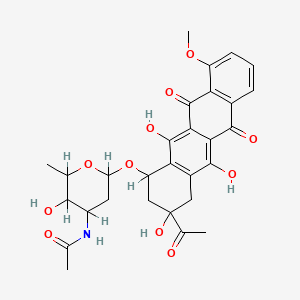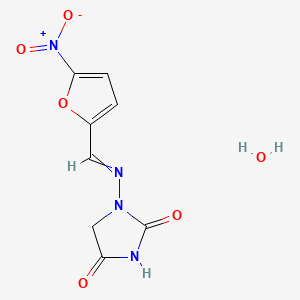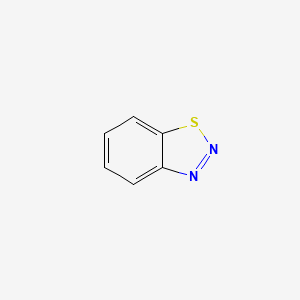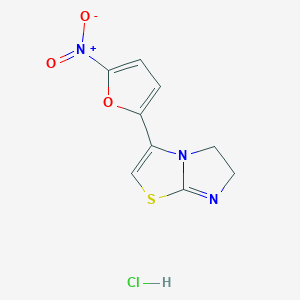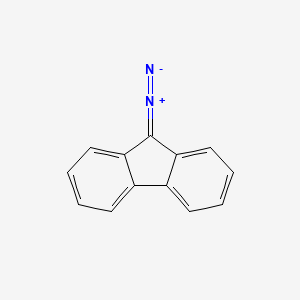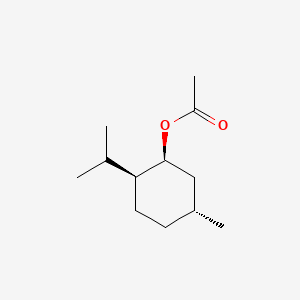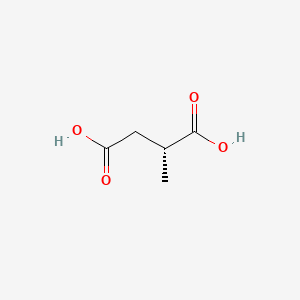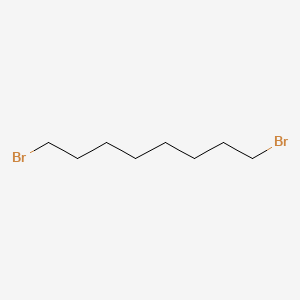
2-Succinylbenzoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Biochemistry: Alkaloid Biosynthesis in Medicinal Dendrobium Species
Summary of the Application
2-Succinylbenzoate plays a role in the biosynthesis of alkaloids in medicinal Dendrobium species . Alkaloids are a group of active chemicals found in Dendrobium plants, and they have specific pharmacological and therapeutic properties .
Methods of Application or Experimental Procedures
The biosynthesis pathways of alkaloids in Dendrobium species are studied using high-throughput sequencing technologies . The role of 2-Succinylbenzoate in these pathways is inferred from genome annotations .
Results or Outcomes
The study of these biosynthesis pathways, including the role of 2-Succinylbenzoate, has led to advances in the discovery of Dendrobium alkaloid pathways . This knowledge can be applied in synthetic biology for the large-scale production of alkaloids .
Application in Biochemistry: Naphthoquinones Biosynthesis
Summary of the Application
2-Succinylbenzoate is involved in the biosynthesis of Naphthoquinones (NQs), which are quinone derivatives with remarkable functional properties . NQs occur naturally in higher plants, bacteria, algae, fungi, and insects . They have a magnitude of utility in treating various types of cancer, inflammation, HIV, and malaria . Besides, they have a considerable role as dyes to color clothes and foods commercially .
Methods of Application or Experimental Procedures
The occurrence and diversity of NQs in higher plants are studied using various methods . The role of 2-Succinylbenzoate in these pathways is inferred from genome annotations .
Results or Outcomes
The study of these biosynthesis pathways, including the role of 2-Succinylbenzoate, has led to advances in the discovery of NQ pathways . This knowledge can be applied in synthetic biology for the large-scale production of NQs .
Application in Biochemistry: Stilbene, Flavonoid, and Anthraquinone Biosynthesis
Summary of the Application
2-Succinylbenzoate is also involved in the biosynthesis of stilbenes, flavonoids, and anthraquinones in the medicinal plant Polygonum cuspidatum .
Methods of Application or Experimental Procedures
Tissue-specific transcriptome analyses are used to reveal candidate genes for stilbene, flavonoid, and anthraquinone biosynthesis in Polygonum cuspidatum .
Results or Outcomes
The study of these biosynthesis pathways, including the role of 2-Succinylbenzoate, has led to advances in the discovery of these biosynthesis pathways .
Direcciones Futuras
: Wang, X., Hu, H., Wu, Z., Fan, H., Wang, G., Chai, T., & Wang, H. (2021). Tissue-specific transcriptome analyses reveal candidate genes for stilbene, flavonoid, and anthraquinone biosynthesis in the medicinal plant Polygonum cuspidatum. BMC Genomics, 22(1), 353. Read more : ChemSpider: o-Succinylbenzoate : Molecular Modeling and Docking Studies of O-Succinylbenzoate Synthase
Propiedades
IUPAC Name |
2-(3-carboxypropanoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWQNVQRXFZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181839 | |
| Record name | o-Succinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Succinylbenzoate | |
CAS RN |
27415-09-4 | |
| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Succinylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Succinylbenzoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | o-Succinylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-SUCCINYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



